molecular formula C17H23NO3 B1681285 Tetrahydropiperine CAS No. 23434-88-0

Tetrahydropiperine

Cat. No.: B1681285
CAS No.: 23434-88-0
M. Wt: 289.4 g/mol
InChI Key: APZYKUZPJCQGPP-UHFFFAOYSA-N
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Description

Tetrahydropiperine is a natural alkaloid derived from the Piperaceae family, particularly from Piper longum. It is known for its protective effects against various diseases, including seizures and pain. This compound has gained attention due to its potential neuroprotective properties and its ability to enhance the bioavailability of nutrients and drugs .

Mechanism of Action

Target of Action

Tetrahydropiperine (THP) is a natural alkaloid that has been found to have protective effects against various diseases . The primary targets of THP are proteins associated with the autophagy and PI3K/Akt/mTOR pathways . These proteins play crucial roles in cellular processes such as cell growth, proliferation, differentiation, and survival .

Mode of Action

THP interacts with its targets through robust docking capability . This interaction leads to changes in the activity of these proteins, thereby influencing the cellular processes they regulate. For instance, THP has been found to regulate multiple signaling molecules such as cell cycle proteins, anti-apoptotic proteins, P-glycoprotein, cytochrome P450 3A4, multidrug resistance protein 1, and others .

Biochemical Pathways

The impact of THP on ischemic stroke (IS) is enhanced in the PI3K/Akt signaling pathway . This pathway is crucial for cell survival and growth. THP also regulates multiple signaling pathways such as Akt/mTOR/MMP-9, 5′-AMP-activated protein kinase-activated NLR family pyrin domain containing-3 inflammasome, voltage-gated K+ current, PKCα/ERK1/2, NF-κB/AP-1/MMP-9, Wnt/β-catenin, JNK/P38 MAPK, and gut microbiota .

Pharmacokinetics

The pharmacokinetic properties of THP, including its absorption, distribution, metabolism, and excretion (ADME), are crucial for understanding its bioavailability and therapeutic potential . .

Result of Action

THP has been found to significantly improve behavioral damage, reduce the area of cerebral infarction, ameliorate histopathological damage from ischemia, increase neuronal survival, and alleviate ultrastructural damage in neurons . It also enhances the survival of PC-12 cells induced by oxygen-glucose deprivation (OGD) and ameliorates the morphological harm to the cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of THP. For instance, the bioavailability and therapeutic effects of piperine, a compound related to THP, can be influenced by factors such as gastrointestinal disorders and the presence of certain drug-metabolizing enzymes . .

Biochemical Analysis

Biochemical Properties

Tetrahydropiperine plays a significant role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. One of its primary interactions is with the cytochrome P450 enzyme isoform CYP1A1, where it acts as an inhibitor . This interaction is crucial as it affects the metabolism of various xenobiotics and endogenous compounds. This compound also acts as an agonist of the transient receptor potential vanilloid type 1 (TRPV1) receptor, which is involved in pain perception and neurogenic inflammation . These interactions highlight the compound’s potential in modulating biochemical pathways related to pain and inflammation.

Cellular Effects

This compound exerts several effects on different types of cells and cellular processes. It has been shown to have neuroprotective effects in ischemic stroke models by enhancing the PI3K/Akt signaling pathway . This pathway is critical for cell survival, proliferation, and metabolism. Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of various proteins and enzymes involved in these processes . For instance, it has been observed to reduce the area of cerebral infarction and ameliorate histopathological damage in neurons, indicating its potential in protecting neuronal cells from ischemic damage .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It has been found to bind robustly with proteins associated with autophagy and the PI3K/Akt/mTOR signaling pathway . This binding leads to the inhibition of autophagy, which is a cellular process involved in the degradation and recycling of cellular components. By inhibiting autophagy, this compound helps in reducing neuronal damage and promoting cell survival . Additionally, it modulates the expression of proteins such as P62, LC3-I, PI3K, P-Akt/Akt, and P-mTOR/mTOR, which are crucial for cell survival and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that it significantly improves behavioral damage and reduces the area of cerebral infarction over a period of time . The stability and degradation of this compound in laboratory conditions are also important factors to consider. The compound’s ability to enhance neuronal survival and alleviate ultrastructural damage in neurons over time indicates its potential for long-term therapeutic use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving ischemic stroke models, different dosages of this compound have been tested to determine its efficacy and safety . It has been observed that higher doses of this compound lead to more significant improvements in behavioral damage and reduction in cerebral infarction area . It is essential to identify the threshold effects and any potential toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in several metabolic pathways, including hydroxylation, dehydrogenation, methylation, glutathione conjugation, and glucuronidation . These metabolic pathways are crucial for the compound’s bioactivation and detoxification. The involvement of this compound in these pathways indicates its potential to modulate metabolic flux and metabolite levels in the body. Additionally, its interaction with enzymes such as cytochrome P450 isoforms further highlights its role in metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve several transporters and binding proteins. It has been shown to inhibit the cytochrome P450 isoform CYP1A1, which plays a role in its distribution and localization within the body . Additionally, this compound’s ability to enhance the bioavailability of other compounds applied to the skin indicates its potential as a transdermal drug delivery enhancer . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic use.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. Studies have shown that this compound can localize to specific cellular compartments, such as the cytoplasm and nucleus . Its localization to these compartments is influenced by targeting signals and post-translational modifications. The ability of this compound to modulate the activity of proteins and enzymes within these compartments highlights its potential in regulating cellular processes at the subcellular level .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrahydropiperine can be synthesized through the reduction of piperine. The reduction process involves the use of reductive agents such as hydrogen in the presence of a catalyst like palladium on carbon. The reaction typically occurs under mild conditions, ensuring the selective reduction of the double bonds in piperine to form this compound .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale reduction processes. The use of continuous flow reactors and advanced catalytic systems allows for efficient and scalable production. The process involves the hydrogenation of piperine under controlled temperature and pressure conditions to achieve high yields of this compound .

Chemical Reactions Analysis

Types of Reactions: Tetrahydropiperine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form piperic acid and other derivatives.

    Reduction: The compound itself is a product of the reduction of piperine.

    Substitution: It can undergo substitution reactions, particularly at the nitrogen atom in the piperidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of palladium on carbon is commonly used.

    Substitution: Reagents such as alkyl halides can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

Tetrahydropiperine has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Piperine: The parent compound from which tetrahydropiperine is derived. Piperine is known for its pungency and bioavailability-enhancing properties.

    Dihydropiperine: Another reduced form of piperine with similar bioavailability-enhancing effects.

    Piperlongumine: A natural product from Piper longum with anti-cancer properties.

Uniqueness of this compound: this compound stands out due to its enhanced neuroprotective effects and its ability to significantly improve the bioavailability of various compounds. Its selective reduction process also makes it a valuable intermediate in the synthesis of other bioactive molecules .

Properties

IUPAC Name

5-(1,3-benzodioxol-5-yl)-1-piperidin-1-ylpentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c19-17(18-10-4-1-5-11-18)7-3-2-6-14-8-9-15-16(12-14)21-13-20-15/h8-9,12H,1-7,10-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APZYKUZPJCQGPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CCCCC2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00177988
Record name Tetrahydropiperine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23434-88-0
Record name Tetrahydropiperine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23434-88-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrahydropiperine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrahydropiperine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00177988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Pentanone, 5-(1,3-benzodioxol-5-yl)-1-(1-piperidinyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name TETRAHYDROPIPERINE
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods

Procedure details

Piperine (2 g, 7 mmol) was hydrogenated in ethanol (50 ml) over 5% Pd-C under a pressure of hydrogen at 10 psi for 30 mins to give tetrahydropiperine (1.59 g, 78% yield) as an oil2. Tetrahydropiperine (RV-C02)
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Yield
78%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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